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molecular formula C9H11NO3 B082106 (2S)-2-Amino-3-(4-hydroxyphenyl)(114C)propanoic acid CAS No. 14330-68-8

(2S)-2-Amino-3-(4-hydroxyphenyl)(114C)propanoic acid

Cat. No. B082106
M. Wt: 183.18 g/mol
InChI Key: OUYCCCASQSFEME-DQVGRFPDSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
NC(Cc1ccc(O)cc1)C(=O)O
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
NC(Cc1ccc(O)cc1)C(=O)O

Identifiers

REACTION_SMILES
[CH3:1][C:2](=[O:3])[O-:4].[NH2:5][CH:6]([CH2:7][c:8]1[cH:9][cH:10][c:11]([OH:12])[cH:13][cH:14]1)[C:15]([OH:16])=[O:17]>>[NH2:5][CH:6]([CH2:7][c:8]1[cH:9][cH:10][c:11]([OH:12])[cH:13][cH:14]1)[C:15](=[O:16])[OH:17]

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CC(=O)[O-]
Name
NC(Cc1ccc(O)cc1)C(=O)O
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
NC(Cc1ccc(O)cc1)C(=O)O

Outcomes

Product
Name
NC(Cc1ccc(O)cc1)C(=O)O
Type
product
Smiles
NC(Cc1ccc(O)cc1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
NC(Cc1ccc(O)cc1)C(=O)O
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
NC(Cc1ccc(O)cc1)C(=O)O

Identifiers

REACTION_SMILES
[CH3:1][C:2](=[O:3])[O-:4].[NH2:5][CH:6]([CH2:7][c:8]1[cH:9][cH:10][c:11]([OH:12])[cH:13][cH:14]1)[C:15]([OH:16])=[O:17]>>[NH2:5][CH:6]([CH2:7][c:8]1[cH:9][cH:10][c:11]([OH:12])[cH:13][cH:14]1)[C:15](=[O:16])[OH:17]

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CC(=O)[O-]
Name
NC(Cc1ccc(O)cc1)C(=O)O
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
NC(Cc1ccc(O)cc1)C(=O)O

Outcomes

Product
Name
NC(Cc1ccc(O)cc1)C(=O)O
Type
product
Smiles
NC(Cc1ccc(O)cc1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
NC(Cc1ccc(O)cc1)C(=O)O
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
NC(Cc1ccc(O)cc1)C(=O)O

Identifiers

REACTION_SMILES
[CH3:1][C:2](=[O:3])[O-:4].[NH2:5][CH:6]([CH2:7][c:8]1[cH:9][cH:10][c:11]([OH:12])[cH:13][cH:14]1)[C:15]([OH:16])=[O:17]>>[NH2:5][CH:6]([CH2:7][c:8]1[cH:9][cH:10][c:11]([OH:12])[cH:13][cH:14]1)[C:15](=[O:16])[OH:17]

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CC(=O)[O-]
Name
NC(Cc1ccc(O)cc1)C(=O)O
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
NC(Cc1ccc(O)cc1)C(=O)O

Outcomes

Product
Name
NC(Cc1ccc(O)cc1)C(=O)O
Type
product
Smiles
NC(Cc1ccc(O)cc1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
NC(Cc1ccc(O)cc1)C(=O)O
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
NC(Cc1ccc(O)cc1)C(=O)O

Identifiers

REACTION_SMILES
[CH3:1][C:2](=[O:3])[O-:4].[NH2:5][CH:6]([CH2:7][c:8]1[cH:9][cH:10][c:11]([OH:12])[cH:13][cH:14]1)[C:15]([OH:16])=[O:17]>>[NH2:5][CH:6]([CH2:7][c:8]1[cH:9][cH:10][c:11]([OH:12])[cH:13][cH:14]1)[C:15](=[O:16])[OH:17]

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CC(=O)[O-]
Name
NC(Cc1ccc(O)cc1)C(=O)O
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
NC(Cc1ccc(O)cc1)C(=O)O

Outcomes

Product
Name
NC(Cc1ccc(O)cc1)C(=O)O
Type
product
Smiles
NC(Cc1ccc(O)cc1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
NC(Cc1ccc(O)cc1)C(=O)O
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
NC(Cc1ccc(O)cc1)C(=O)O

Identifiers

REACTION_SMILES
[CH3:1][C:2](=[O:3])[O-:4].[NH2:5][CH:6]([CH2:7][c:8]1[cH:9][cH:10][c:11]([OH:12])[cH:13][cH:14]1)[C:15]([OH:16])=[O:17]>>[NH2:5][CH:6]([CH2:7][c:8]1[cH:9][cH:10][c:11]([OH:12])[cH:13][cH:14]1)[C:15](=[O:16])[OH:17]

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CC(=O)[O-]
Name
NC(Cc1ccc(O)cc1)C(=O)O
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
NC(Cc1ccc(O)cc1)C(=O)O

Outcomes

Product
Name
NC(Cc1ccc(O)cc1)C(=O)O
Type
product
Smiles
NC(Cc1ccc(O)cc1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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